molecular formula C6H9N5O B6598304 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide CAS No. 1211520-33-0

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide

Cat. No.: B6598304
CAS No.: 1211520-33-0
M. Wt: 167.17 g/mol
InChI Key: OTOSLUADNQZCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural framework. This compound is part of the triazolopyrazine family, which is known for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine hydrate with 2-chloropyrazine in ethanol at elevated temperatures, followed by the addition of sodium hydroxide to adjust the pH . The reaction mixture is then cooled, and the product is isolated through filtration and purification steps.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of commercially available and inexpensive reagents makes the process cost-effective. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for medicinal chemistry and drug development .

Biological Activity

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula: C6H8N4O
  • Molecular Weight: 152.16 g/mol
  • IUPAC Name: this compound

Its structure includes a triazole ring fused to a pyrazine moiety, which is significant in contributing to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance:

  • Case Study: A derivative demonstrated significant anti-tumor activity against various cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) with IC50 values of 0.83 µM, 0.15 µM, and 2.85 µM respectively . This suggests a strong potential as a chemotherapeutic agent.
  • Mechanism of Action: The anticancer effects are attributed to the induction of apoptosis through mitochondrial pathways. Specific compounds have been shown to up-regulate pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins such as Bcl-2 .

2. Antibacterial Activity

The compound also exhibits antibacterial properties:

  • Study Findings: In vitro tests revealed that certain derivatives showed moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one derivative had MIC values of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, comparable to standard antibiotics like ampicillin .
  • Mechanism: The antibacterial action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV .

3. Antidiabetic Activity

Notably, some derivatives of this compound are linked to antidiabetic effects:

  • Pharmacological Insight: The compound's structure is similar to sitagliptin phosphate, a drug used in treating type II diabetes mellitus. This connection suggests potential for developing new antidiabetic agents based on its scaffold .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueMechanism of Action
AnticancerA5490.83 µMInduction of apoptosis via mitochondrial pathways
MCF-70.15 µMUp-regulation of Bax; down-regulation of Bcl-2
HeLa2.85 µMCell cycle arrest and apoptosis
AntibacterialStaphylococcus aureus32 µg/mLDisruption of cell membrane
Escherichia coli16 µg/mLInhibition of DNA gyrase and topoisomerase IV
Antidiabetic--Similarity to sitagliptin phosphate

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O/c7-5(12)6-10-9-4-3-8-1-2-11(4)6/h8H,1-3H2,(H2,7,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOSLUADNQZCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(=O)N)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211520-33-0
Record name 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.